Triphenylene's rigid planar structure and extended π-conjugation system, characterized by delocalized electrons, make it a promising candidate for organic electronics and optoelectronics. Research explores its potential in:
Triphenylene exhibits unique self-assembly properties due to its planar structure and intermolecular interactions. This makes it a valuable material for research in:
Triphenylene's rigid structure and chemical stability make it a versatile material for research in:
Triphenylene is an organic compound with the chemical formula . It is classified as a flat polycyclic aromatic hydrocarbon, consisting of four fused benzene rings arranged in a planar structure. This configuration allows for a delocalized electron system, contributing to its resonance stability. Triphenylene exhibits a symmetry group of and appears as a white or colorless solid at room temperature. Its unique structure makes it an interesting subject of study in various fields, particularly in materials science and organic chemistry .
Triphenylene can be synthesized through various methods:
Triphenylene has several applications across different fields:
Studies have focused on the interactions of triphenylene with other molecules and materials:
Several compounds share structural similarities with triphenylene. Here are some notable examples:
Compound | Structure Type | Unique Features |
---|---|---|
Chrysene | Four fused benzene rings | More reactive than triphenylene |
Benz[a]anthracene | Five fused benzene rings | Known for carcinogenic properties |
Benzo[c]phenanthrene | Five fused benzene rings | Exhibits different electronic properties |
Tetracene | Four fused benzene rings | More prone to hydrogenation |
Triphenylene stands out due to its enhanced resonance stability and resistance to hydrogenation compared to these similar compounds. Its unique planar structure and electronic properties make it particularly valuable in advanced material applications .
The story of triphenylene begins in 1880, when German chemists H. Schmidt and Gustav Schultz isolated the compound from the pyrolytic decomposition products of benzene vapor. Initially mistaken for chrysene—a structural isomer—triphenylene was later distinguished through meticulous comparative analysis. Schmidt and Schultz recognized its distinct melting point and solubility profile, which diverged from known chrysene derivatives. Their work laid the foundation for understanding PAH isomerism, though the compound’s planar structure remained elusive until the 20th century. Early characterization relied on rudimentary techniques such as fractional crystallization and combustion analysis, which provided preliminary insights into its composition.
The first deliberate synthesis of triphenylene was achieved by Carl Mannich in 1907, marking a pivotal advancement in organic chemistry. Mannich’s two-step approach began with the condensation of cyclohexanone to form dodecahydrotriphenylene ($$ \text{C}{18}\text{H}{30} $$), followed by dehydrogenation using zinc dust or copper catalysts. This method not only confirmed triphenylene’s structure but also demonstrated the viability of synthesizing complex PAHs from simpler precursors. Mannich’s work was validated by reproducing Schmidt and Schultz’s pyrolysis experiments, establishing a direct link between synthetic and naturally derived triphenylene.
Early 20th-century researchers relied on classical techniques to probe triphenylene’s properties:
By the mid-20th century, nuclear magnetic resonance (NMR) spectroscopy ($$ ^1\text{H} $$) provided deeper insights, with distinct proton environments observed at δ 7.5–8.5 ppm. X-ray crystallography later resolved its planar geometry, confirming the $$ D_{3h} $$ symmetry predicted by molecular orbital theory.
The latter half of the 20th century saw triphenylene transition from a laboratory novelty to a functional material:
Recent studies, such as the gas-phase synthesis via hydrogen abstraction–vinylacetylene addition (HAVA) mechanisms, have expanded its astrophysical relevance, suggesting triphenylene’s role in interstellar PAH formation.
Clar’s aromatic π-sextet rule provides a foundational framework for understanding triphenylene’s electronic structure. According to this rule, the most stable resonance structure of a benzenoid hydrocarbon contains the maximum number of isolated aromatic π-sextets—six π-electrons localized within individual benzene-like rings [1]. For triphenylene, Clar’s model identifies three peripheral rings as aromatic sextets, while the central ring remains “empty” (devoid of π-sextets) [1] [3]. This configuration, illustrated in Figure 1, aligns with nuclear-independent chemical shift (NICS) calculations, which reveal diminished aromaticity in the central ring compared to the peripheral ones [6].
The migratory nature of π-sextets in anthracene contrasts sharply with triphenylene’s static sextet distribution. In anthracene, π-electrons delocalize across all three rings, resulting in uniform reactivity [1]. Triphenylene’s fixed sextets, however, localize reactivity to the peripheral rings, as evidenced by electrophilic substitution studies [2]. For instance, protiodetritiation experiments in trifluoroacetic acid show that triphenylene’s 1- and 2-positions exhibit partial rate factors of 620 and 136, respectively, reflecting heightened reactivity at peripheral sites [2].
Triphenylene belongs to the “fully benzenoid” class of PAHs, characterized by $$ 6n $$ π-electrons (where $$ n = 3 $$) distributed across non-adjacent aromatic sextets [1] [3]. This electronic configuration confers exceptional stability, as quantified by resonance energy (RE) and HOMO-LUMO gap comparisons. Among $$ \text{C}{18}\text{H}{12} $$ isomers, triphenylene boasts the highest RE (1.31 β units) and largest HOMO-LUMO gap (4.3 eV), surpassing chrysene, benz[a]anthracene, and tetracene [1] [3].
The fully benzenoid structure also explains triphenylene’s chemical inertness. Unlike anthracene, which undergoes facile Diels-Alder reactions, triphenylene resists hydrogenation and oxidation due to its stabilized π-system [3]. This stability arises from the absence of reactive double bonds in the central ring, which remains electron-deficient and less prone to electrophilic attack [1] [6].
Triphenylene’s planar $$ D{3h} $$ symmetry—a consequence of its hexagonal lattice arrangement—dictates its electronic and vibrational properties. The symmetry-equivalent peripheral rings ensure uniform bond lengths (1.40–1.42 Å) and angles (120°), facilitating π-electron delocalization across the molecule [3] [5]. This symmetry also manifests in its spectroscopic features: the $$ D{3h} $$ point group predicts three degenerate molecular orbitals in the HOMO-LUMO region, consistent with its UV-vis absorption spectrum [3] [5].
The $$ D_{3h} $$ framework further influences triphenylene’s supramolecular behavior. In discotic liquid crystals, the symmetric π-system enables columnar stacking, which enhances charge carrier mobility in organic electronic devices [3] [4]. Computational studies reveal that symmetry-constrained electron delocalization lowers reorganization energy, making triphenylene derivatives promising candidates for organic semiconductors [4].
Triphenylene’s stability relative to its isomers stems from its optimized π-electron distribution. For example:
Isomer | Resonance Energy (β units) | HOMO-LUMO Gap (eV) |
---|---|---|
Triphenylene | 1.31 | 4.3 |
Chrysene | 1.09 | 3.8 |
Benz[a]anthracene | 0.97 | 3.5 |
Tetracene | 0.84 | 2.9 |
Data sourced from theoretical and experimental studies [1] [3].
The higher resonance energy and wider HOMO-LUMO gap of triphenylene correlate with reduced chemical reactivity and increased thermal stability. For instance, triphenylene’s first ionization potential (7.87 eV) exceeds that of chrysene (7.45 eV), reflecting greater electron-binding energy [5]. These properties make triphenylene a robust building block in materials science, where stability under thermal and oxidative stress is critical [3] [4].
Triphenylene’s 18 π-electrons form a fully conjugated system delocalized across its four fused rings. Unlike non-benzenoid PAHs, where π-electrons localize in specific regions, triphenylene’s $$ D_{3h} $$ symmetry ensures even electron distribution, as evidenced by harmonic oscillator model of aromaticity (HOMA) indices [6]. The HOMA value for peripheral rings (0.98) approaches that of benzene (1.00), while the central ring scores lower (0.72), confirming reduced aromaticity [6].
The delocalized π-system also underpins triphenylene’s electronic absorption characteristics. Time-dependent density functional theory (TD-DFT) calculations reveal a lowest-energy transition at 290 nm, attributed to π→π* excitations within the peripheral rings [3]. This delocalization enhances intersystem crossing efficiency, making triphenylene a potential photosensitizer in photodynamic therapy [3].
The earliest approaches to triphenylene synthesis established foundational methodologies that remain relevant today. The classical synthesis routes primarily rely on oxidative coupling reactions and thermal cyclization processes, which have been refined over decades of research.
The oxidative trimerization of 1,2-dimethoxybenzene (veratrole) using iron(III) chloride represents one of the most established classical methods for triphenylene synthesis [1] [2]. This reaction proceeds through the formation of biphenyl intermediates followed by cyclization to yield hexamethoxytriphenylene, which can be subsequently demethylated to produce hexahydroxytriphenylene [1]. The process typically achieves yields of 70-90% under optimized conditions, making it highly suitable for large-scale synthesis [2] [3].
The mechanism involves the initial formation of cation radical intermediates through single-electron oxidation by iron(III) chloride, followed by radical coupling and subsequent cyclization [3]. The reaction conditions can be carefully controlled to favor triphenylene formation over competing side reactions, with temperature and oxidant stoichiometry being critical parameters [1] [2].
An alternative classical approach involves the condensation of cyclohexanone derivatives followed by dehydrogenation. This method, first developed by Mannich in 1907, proceeds through the formation of dodecahydrotriphenylene intermediates, which are subsequently aromatized using dehydrogenation catalysts such as palladium or zinc dust [4] [5]. While historically significant, this method has largely been superseded by more efficient direct aromatic coupling approaches.
Photochemical cyclization represents another classical approach where ortho-terphenyl precursors are subjected to ultraviolet irradiation in the presence of oxidants such as iodine [6] [7]. This method offers mild reaction conditions and good functional group tolerance, though it suffers from slow reaction rates and difficulties in scale-up [6]. The photochemical approach typically yields 40-60% of triphenylene products and requires extended reaction times of several hours to achieve completion [7].
Contemporary synthetic methodologies have significantly expanded the accessibility and efficiency of triphenylene synthesis through the development of metal-catalyzed processes and advanced organic transformations.
The palladium-catalyzed trimerization of benzyne represents a powerful modern approach for triphenylene synthesis [8] [9] [10]. This method involves the in situ generation of benzyne from suitable precursors, followed by metal-catalyzed cyclotrimerization to form the triphenylene framework directly [8].
The reaction typically employs 2-(trimethylsilyl)phenyl trifluoromethanesulfonate as the benzyne precursor, with cesium fluoride serving as the fluoride source for benzyne generation [8] [10]. Under optimal conditions using palladium(0) catalysts and phosphine ligands, the reaction proceeds at 110°C in acetonitrile/toluene mixtures to afford triphenylene products in yields ranging from 40-75% [8].
A significant advancement in this methodology involves the use of 2-bromophenylboronic esters as alternative benzyne precursors [11] [12]. Treatment with tert-butoxide and palladium(0) generates metal-bound aryne intermediates that undergo effective trimerization to form triphenylene compounds [11] [12]. This approach offers the advantage of readily accessible starting materials and avoids the need for highly reactive silyl triflate precursors.
The mechanism involves the formation of palladium-benzyne complexes that undergo sequential insertion and cyclization reactions [11] [12]. The consistent 1:3 regioisomeric ratio observed for meta-substituted starting materials strongly supports an aryne pathway rather than stepwise Suzuki-Miyaura coupling mechanisms [11].
Palladium-catalyzed [2+2+2] cycloaddition reactions provide an efficient route to triphenylene derivatives through the annulation of appropriately substituted aromatic precursors [8] [13]. This methodology typically employs biaryl halides as starting materials, which undergo palladium-catalyzed cyclization with suitable coupling partners to form the triphenylene core [8].
The reaction mechanism involves oxidative addition of the palladium catalyst to the aryl halide, followed by intramolecular cyclization and reductive elimination to form the fused ring system [8] [13]. The process demonstrates excellent functional group tolerance and can accommodate various substitution patterns on the aromatic rings [13].
Optimization studies have revealed that the choice of ligand system significantly influences both the reaction rate and selectivity [8] [13]. Phosphine ligands with appropriate steric and electronic properties facilitate the cyclization process while minimizing competing side reactions [13].
The combination of Suzuki-Miyaura cross-coupling reactions with subsequent oxidative cyclization has emerged as a highly versatile approach for triphenylene synthesis [14] [15] [16]. This methodology enables the preparation of both symmetrical and unsymmetrical triphenylene derivatives with excellent control over substitution patterns [14] [16].
The synthetic strategy typically involves the preparation of ortho-terphenyl intermediates through sequential Suzuki-Miyaura couplings, followed by oxidative cyclization to form the triphenylene framework [14] [16]. The use of appropriately substituted arylboronic acids and aryl halides allows for the introduction of diverse functional groups at specific positions on the triphenylene core [14].
The oxidative cyclization step can be accomplished using various reagents, including iron(III) chloride, DDQ/acid systems, or electrochemical methods [14] [16]. The choice of cyclization conditions depends on the electronic properties of the terphenyl precursor and the desired substitution pattern [16].
Recent developments have demonstrated that this approach can achieve yields of 58-94% for the overall process, with the key advantage that column chromatographic purification is often unnecessary [14] [15]. The method has been successfully applied to the synthesis of extended π-systems and complex triphenylene architectures [15] [16].
Gas-phase synthesis represents a frontier area in triphenylene formation, particularly relevant to understanding PAH formation in interstellar environments and combustion processes [17] [18] [19] [20].
The HAVA mechanism provides a barrier-less pathway for triphenylene formation through the reaction of 9-phenanthrenyl radical with vinylacetylene [17] [18] [19] [20]. This process operates at temperatures as low as 10 K and represents the first compelling evidence for tetracyclic PAH formation under such mild conditions [20] [21].
The mechanism involves the initial formation of van der Waals complexes between the phenanthrenyl radical and vinylacetylene, followed by radical addition and subsequent cyclization [17] [18]. Two distinct entrance channels have been identified, leading to three discrete structural isomers of C₁₈H₁₂, with triphenylene being the thermodynamically favored product [17] [18].
Computational studies using G3(MP2,CC)//B3LYP/6-311G(d,p) methods have revealed that the reaction proceeds through multiple intermediate structures, with hydrogen migration and aromatization steps being crucial for triphenylene formation [17] [18]. The barrier-less nature of the process suggests that HAVA could be a significant mechanism for PAH growth in cold interstellar environments [20] [21].
Alternative gas-phase routes involve the reaction of phenyl radicals with biphenyl substrates, leading to triphenylene formation through the Phenyl Addition Cyclization (PAC) mechanism [22] [23]. This process involves the addition of phenyl radicals to biphenyl, followed by cyclization and hydrogen elimination to form the triphenylene framework [22].
Kinetic studies have identified two distinct channels for phenyl radical addition to biphenyl, with different activation barriers and product distributions [23]. The mechanism involves the formation of intermediate radicals that undergo intramolecular cyclization to complete the triphenylene structure [22] [23].
Self-templated synthesis methodologies represent an emerging approach for producing triphenylene-based materials with controlled morphology and enhanced properties [24] [25]. These methods exploit the inherent tendency of triphenylene derivatives to self-assemble into ordered structures during the synthesis process.
The self-templated synthesis of triphenylene-based uniform hollow spherical two-dimensional covalent organic frameworks (2D-COFs) has been achieved using 2,3,6,7,10,11-hexakis(4-aminophenyl)triphenylene as the building block [24]. This approach produces materials with exceptional pore volumes up to 1.947 cm³/g and high crystallinity [24].
The synthesis mechanism involves an intriguing transformation from initial homogeneous solid spheres to uniform hollow spheres through an Ostwald ripening process [24]. Time-dependent studies have revealed that the hollow sphere formation occurs through the dissolution and recrystallization of the solid cores, driven by the minimization of surface energy [24].
The resulting spherical 2D-COFs demonstrate superior performance as nanocarriers for controlled drug delivery applications, highlighting the importance of morphological control in functional material design [24]. The high crystallinity and uniform morphology contribute to enhanced performance characteristics compared to conventional synthetic approaches [24].
Related self-templated approaches involve the use of triphenylene derivatives as structure-directing agents in the synthesis of inorganic nanostructures [26]. The π-gelating properties of functionalized triphenylenes enable the formation of organized templates that direct the growth of silica nanotubes and other inorganic materials [26].
The template process is particularly effective when positive charges are incorporated into the gelator structure, providing electrostatic interactions that guide the assembly of negatively charged silicate intermediates [26]. This approach has demonstrated the potential for creating hierarchical structures with controlled porosity and surface properties [26].
Advanced cyclization and aromatization methodologies have significantly expanded the scope and efficiency of triphenylene synthesis, particularly for electron-deficient and highly substituted derivatives.
The Scholl reaction remains one of the most versatile methods for triphenylene ring closure, with numerous variants developed to accommodate different substrate types and reaction conditions [27] [28] [29]. Traditional Scholl conditions using iron(III) chloride work well for electron-rich systems but are less effective for electron-deficient substrates [27] [29].
Advanced variants employ alternative oxidizing systems such as [bis(trifluoroacetoxy)iodo]benzene (PIFA) with BF₃·OEt₂, which has proven effective for phosphole-fused triphenylene synthesis [27] [28]. This system operates at -78°C and provides yields of 40-59% for challenging substrates that fail with conventional Scholl conditions [27] [28].
The DDQ/triflic acid system represents another powerful variant that enables the oxidative cyclization of a wide range of aromatic precursors [29]. This method offers the advantages of easy product isolation and ready regeneration of the oxidant from the reduced form [29]. The system has been successfully applied to the synthesis of various polycyclic aromatic hydrocarbons, including triphenylene derivatives [29].
Electrochemical methods provide an environmentally benign alternative to chemical oxidants for triphenylene synthesis [30]. The anodic oxidation of catechol ketals in propylene carbonate with tetrabutylammonium tetrafluoroborate as the electrolyte achieves yields of 29-80% under galvanostatic conditions [30].
The key advantage of electrochemical synthesis is the in situ precipitation of the triphenylene products during electrolysis, which prevents over-oxidation and simplifies product isolation [30]. The method has been successfully scaled to multi-gram quantities and provides products of exceptional purity without the need for extensive purification procedures [30].
The nickel-mediated Yamamoto coupling of ortho-dibromoarenes provides an efficient alternative for triphenylene synthesis, particularly for electron-deficient systems that are challenging to prepare by other methods [31] [32]. This approach uses stoichiometric nickel(0) with 2,2'-bipyridine and 1,5-cyclooctadiene in THF at room temperature [31] [32].
The Yamamoto coupling demonstrates particular utility for electron-deficient triphenylenes, achieving yields of 58-74% for substrates that fail with conventional oxidative coupling methods [31] [32]. The method represents a more concise synthesis compared to multi-step approaches and provides improved overall yields for challenging target molecules [31] [32].
The diverse synthetic methodologies for triphenylene synthesis each offer distinct advantages and limitations. Classical oxidative trimerization methods provide excellent yields (70-90%) and scalability but are limited to electron-rich substrates [1] [2]. Modern metal-catalyzed approaches offer greater functional group tolerance and can access more complex substitution patterns, though often at the cost of additional synthetic steps [8] [13].
Gas-phase synthesis mechanisms, while not practical for preparative synthesis, provide fundamental insights into PAH formation processes and may inspire new synthetic strategies [17] [18] [19]. Self-templated approaches offer unique opportunities for morphological control and the preparation of functional materials with enhanced properties [24] [26].
The choice of synthetic method depends on the specific target molecule, required scale, and functional group compatibility. For simple triphenylene derivatives, classical oxidative trimerization remains highly effective. Complex, unsymmetrical, or electron-deficient triphenylenes benefit from modern cross-coupling approaches, while functional materials applications may require self-templated synthesis strategies.
This comprehensive review of triphenylene synthetic methodologies demonstrates the remarkable evolution of synthetic chemistry in accessing this important class of polycyclic aromatic hydrocarbons. From classical oxidative trimerization to cutting-edge self-templated approaches, the field continues to advance through innovative catalyst design, mechanistic understanding, and sustainable synthesis development.
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